molecular formula C16H13BrN2O2 B5815263 3-[2-(3-bromophenoxy)ethyl]-4(3H)-quinazolinone

3-[2-(3-bromophenoxy)ethyl]-4(3H)-quinazolinone

Cat. No. B5815263
M. Wt: 345.19 g/mol
InChI Key: ONVOLRQQMXWTTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-[2-(3-bromophenoxy)ethyl]-4(3H)-quinazolinone” is a quinazolinone derivative. Quinazolinones are a class of organic compounds with a quinazoline core structure, which is a bicyclic compound consisting of two fused six-membered rings, a benzene ring and a pyrimidine ring . The compound also contains a bromophenoxy group, which suggests it may have unique properties due to the presence of the bromine atom .


Chemical Reactions Analysis

Quinazolinones can undergo a variety of chemical reactions, including electrophilic substitution, oxidation, reduction, and reactions with metal ions . The presence of the bromophenoxy group could also influence the reactivity of the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. Quinazolinones generally have good stability and can form hydrogen bonds, which can influence their solubility and reactivity .

Scientific Research Applications

Antimicrobial Properties

Quinazolinone derivatives have been found to have promising antimicrobial properties . They could potentially be used in the development of new antibiotics, especially in the face of increasing drug resistance.

Anti-Inflammatory Activity

Quinazolinone derivatives have been reported to have anti-inflammatory properties . They could be used in the treatment of conditions characterized by inflammation.

Anticancer Activity

Quinazolinone derivatives have shown anticancer activities . They could be used in the development of new cancer therapies.

Anticonvulsant Activity

Quinazolinone derivatives have been found to have anticonvulsant properties . They could potentially be used in the treatment of epilepsy and other conditions characterized by seizures.

Analgesic Properties

Quinazolinone derivatives have been reported to have analgesic (pain-relieving) properties . They could be used in the development of new pain medications.

Anti-HIV Activity

Quinazolinone derivatives have been found to have anti-HIV properties . They could potentially be used in the treatment of HIV/AIDS.

Antifungal Activity

Quinazolinone derivatives have been reported to have antifungal properties . They could be used in the treatment of fungal infections.

Anti-Parkinsonism Activity

Quinazolinone derivatives have shown anti-Parkinsonism activities . They could potentially be used in the treatment of Parkinson’s disease.

Future Directions

The study of quinazolinone derivatives is an active area of research due to their potential biological activities . Future research could explore the synthesis, properties, and potential applications of “3-[2-(3-bromophenoxy)ethyl]-4(3H)-quinazolinone”.

properties

IUPAC Name

3-[2-(3-bromophenoxy)ethyl]quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O2/c17-12-4-3-5-13(10-12)21-9-8-19-11-18-15-7-2-1-6-14(15)16(19)20/h1-7,10-11H,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONVOLRQQMXWTTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CCOC3=CC(=CC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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